molecular formula C11H7IN4 B1402379 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1422442-81-6

3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1402379
CAS No.: 1422442-81-6
M. Wt: 322.1 g/mol
InChI Key: AGMOSIZAWVJPHB-UHFFFAOYSA-N
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Description

3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core substituted with an iodine atom at the 3-position and a pyridin-3-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine typically involves the construction of the pyrazolo[3,4-c]pyridine core followed by the introduction of the iodine and pyridin-3-yl substituents. One common approach is to start with a suitable pyrazole precursor, which undergoes cyclization to form the pyrazolo[3,4-c]pyridine ring system. The iodine atom can be introduced via electrophilic iodination using reagents such as iodine or N-iodosuccinimide (NIS) under mild conditions . The pyridin-3-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-3-yl boronic acid or ester and a suitable palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of reagents and catalysts may also be tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while cross-coupling reactions can produce biaryl or heteroaryl compounds .

Mechanism of Action

The mechanism of action of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary but often include kinases or other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of compounds with specific biological or material properties .

Properties

IUPAC Name

3-iodo-5-pyridin-3-yl-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IN4/c12-11-8-4-9(7-2-1-3-13-5-7)14-6-10(8)15-16-11/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMOSIZAWVJPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(NN=C3C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 3
3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 4
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3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 5
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3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 6
3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine

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